5-Chloro-2-isopropoxybenzamide
Description
5-Chloro-2-isopropoxybenzamide is a substituted benzamide derivative featuring a chlorine atom at the 5-position and an isopropoxy group at the 2-position of the benzene ring. The amide functional group at the 1-position distinguishes it from structurally related aldehydes or esters. The compound’s lipophilicity, influenced by the isopropoxy group, may enhance membrane permeability compared to hydroxylated analogs .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-chloro-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
JYMXEXHWDWIRGS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-Chloro-2-isopropoxybenzamide and related compounds:
| Compound Name | Molecular Formula (Calculated) | Key Functional Groups | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₁₂ClNO₂ | Amide, Chloro, Isopropoxy | None (base structure) |
| 5-Chloro-2-isopropoxy-4-methylbenzaldehyde [1] | C₁₁H₁₃ClO₂ | Aldehyde, Chloro, Isopropoxy, Methyl | Methyl at 4-position |
| 5-Chloro-N-[2,6-diisopropylphenyl]-2-hydroxybenzamide [2] | C₂₀H₂₃ClNO₂ | Amide, Chloro, Hydroxy | Diisopropylphenyl at amide nitrogen |
Key Observations:
- Amide vs. Aldehyde : The amide group in this compound confers hydrogen-bonding capability, which is absent in the aldehyde analog. This may enhance binding to biological targets, such as enzymes or receptors.
- Solubility : The diisopropylphenyl group in the hydroxybenzamide derivative [2] significantly reduces water solubility compared to this compound, which lacks bulky aromatic substituents.
Physicochemical and Application Differences
| Property/Application | This compound | 5-Chloro-2-isopropoxy-4-methylbenzaldehyde [1] | 5-Chloro-N-[2,6-diisopropylphenyl]-2-hydroxybenzamide [2] |
|---|---|---|---|
| Molecular Weight | ~213.66 g/mol | ~228.67 g/mol | ~374.87 g/mol |
| Melting Point | Not reported | Not reported | Likely >150°C (typical for aromatic amides) |
| Primary Applications | Pharmaceutical intermediate | Organic synthesis intermediate | Agrochemical research (inferred from diisopropyl group) |
| Reactivity | Moderate (amide hydrolysis) | High (aldehyde oxidation) | Low (steric hindrance from diisopropylphenyl) |
Key Findings:
- Pharmaceutical Potential: The absence of bulky groups in this compound may favor its use in drug design, whereas the diisopropylphenyl analog [2] is more suited for agrochemicals due to enhanced lipid solubility .
- Synthetic Utility : The aldehyde derivative [1] serves as a precursor in cross-coupling reactions, while the amide’s stability under basic conditions makes it a better candidate for prolonged biological assays .
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